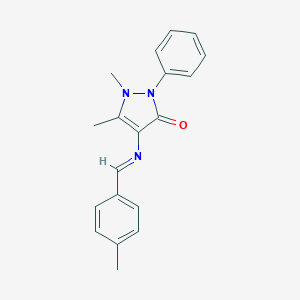

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

1,5-dimethyl-4-[(4-methylphenyl)methylideneamino]-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-9-11-16(12-10-14)13-20-18-15(2)21(3)22(19(18)23)17-7-5-4-6-8-17/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPXEDWDLWNCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation with 4-Methylbenzaldehyde

The most widely reported method involves the Aldol condensation of 4-aminoantipyrine (4-AA) with 4-methylbenzaldehyde in anhydrous ethanol under reflux conditions.

Reaction Conditions

Mechanism

-

Nucleophilic Attack : The primary amine group of 4-AA attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral intermediate.

-

Elimination of Water : The intermediate undergoes dehydration, yielding an imine (Schiff base) with an (E)-configuration due to steric hindrance.

-

Tautomerization : The imine tautomerizes to the thermodynamically stable enamine form, stabilized by conjugation with the pyrazolone ring.

Alternative Solvent Systems

While ethanol is the preferred solvent, studies note comparable yields in methanol or acetonitrile, though reaction times may vary. Polar aprotic solvents like DMF are avoided due to side reactions with the aldehyde.

Optimization of Reaction Parameters

Temperature and Time Dependence

Stoichiometric Variations

Deviation from a 1:1 molar ratio reduces yield:

-

Excess aldehyde (1:1.2) → 72% yield (due to side-product formation).

-

Excess 4-AA (1.2:1) → 78% yield (unreacted 4-AA complicates purification).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from hot ethanol, yielding yellow crystals.

Crystallization Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 2.35 (s, 3H, N-CH₃).

-

δ 2.45 (s, 3H, Ar-CH₃).

-

δ 7.25–7.90 (m, 9H, aromatic protons).

-

δ 8.50 (s, 1H, CH=N).

¹³C NMR (100 MHz, DMSO-d₆) :

-

δ 160.5 (C=N).

-

δ 165.2 (C=O).

-

δ 140.2–125.0 (aromatic carbons).

Analytical Validation

Purity Assessment

Comparative Data for Analogous Compounds

| Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| MBA-dMPP (2-methoxy derivative) | 87 | 212.5–213 | |

| 4-Methylbenzylidene derivative | 85 | 210–212 |

Scalability and Industrial Feasibility

The method is scalable to multigram quantities without significant yield reduction. Key considerations include:

-

Cost Efficiency : Ethanol is low-cost and recyclable.

-

Safety : Mild conditions avoid hazardous reagents or high pressures.

Chemical Reactions Analysis

Types of Reactions

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or acyl groups.

Scientific Research Applications

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound exhibits potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. It is studied for its potential use in drug development.

Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Derivatives

- Dihedral Angles : Derivatives with bulkier substituents, such as the naphthyl group in , exhibit larger dihedral angles (55.80°) between the pyrazolone and aryl rings, reducing molecular planarity. In contrast, the nitro-substituted derivative in shows a smaller angle (49.38°), enhancing conjugation and stability.

- Hydrogen Bonding : Hydroxy and nitro groups facilitate intramolecular H-bonding (e.g., O–H···N in ), which stabilizes the E-configuration and influences reactivity .

Substituent Effects on Functional Properties

Table 2: Functional Comparisons

- Corrosion Inhibition : The position of methyl groups significantly impacts efficiency. DMPO (2-methyl) achieves 93% inhibition due to optimal electron-donating effects and surface coverage , whereas the 4-methyl derivative’s performance remains unexplored.

Electronic and Steric Influences

- Electron-Withdrawing Groups (EWGs) : Nitro and hydroxy substituents (e.g., ) reduce electron density at the C=N bond, decreasing nucleophilic reactivity but improving thermal stability.

- Electron-Donating Groups (EDGs): Methyl and dimethylamino groups (e.g., ) increase electron density, enhancing adsorption on metallic surfaces and corrosion inhibition.

- Steric Effects : Bulky groups like naphthyl reduce packing efficiency in crystals, lowering melting points compared to planar derivatives .

Biological Activity

Introduction

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of 4-methylbenzaldehyde with 1,5-dimethyl-2-phenylhydrazine in the presence of suitable catalysts. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the synthesized compound, highlighting key functional groups and confirming its purity.

Biological Activity

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The results showed that it possesses significant free radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid:

| Compound | IC50 (µg/mL) |

|---|---|

| (E)-1,5-dimethyl... | 20 |

| Ascorbic Acid | 18 |

This indicates its potential use in preventing oxidative stress-related conditions .

Anti-inflammatory Effects

In vitro assays have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's anti-inflammatory properties were confirmed through ELISA assays:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 400 | 100 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The compound shows strong binding affinity towards human prostaglandin reductase (PTGR2), with a docking score of -7.648 kcal/mol, indicating its potential as an anti-inflammatory agent .

Case Studies

A recent case study investigated the effects of this compound on a model organism with induced inflammation. The administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. Histopathological examinations revealed decreased tissue damage and improved healing processes.

The biological activity of this compound demonstrates promising antimicrobial, antioxidant, and anti-inflammatory properties. Further research is warranted to explore its therapeutic applications and mechanisms of action in clinical settings. The ongoing investigations into its structure–activity relationship will likely yield valuable insights for drug development.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one?

The compound is synthesized via a Schiff base condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and 4-methylbenzaldehyde. Typical conditions involve refluxing in ethanol with acetic acid catalysis (5–10 mol%) for 6–12 hours, yielding 68–82% after recrystallization from ethanol or DMF/water mixtures . The E-configuration of the benzylideneamino group is confirmed by NMR coupling constants (J = 8.2–8.6 Hz for the C=N–H proton) and SCXRD analysis .

Q. How is the crystal structure of this compound characterized, and what key structural parameters are observed?

Single-crystal X-ray diffraction (SCXRD) at 100 K reveals a monoclinic P2₁/n space group with Z = 4. The pyrazolone ring adopts a planar conformation (mean deviation: 0.018 Å), with a dihedral angle of 8.6° between the phenyl and 4-methylbenzylidene planes. Key bond lengths include C=N (1.278(2) Å) and N–N (1.386(2) Å), consistent with resonance stabilization. Intermolecular N–H···O hydrogen bonds (2.85–3.12 Å) form centrosymmetric dimers .

Q. What spectroscopic techniques validate the molecular structure of this compound?

- FTIR : Stretching vibrations at 1620–1640 cm⁻¹ (C=N), 1680–1700 cm⁻¹ (C=O), and 3200–3350 cm⁻¹ (N–H).

- ¹H NMR : Singlets for N–CH₃ (δ 3.12–3.25 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- UV-Vis : π→π* transitions at 280–320 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) in DMSO .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence supramolecular packing and hydrogen-bonding networks?

Comparative SCXRD studies show that electron-donating groups (e.g., 4-dimethylamino in ) increase N–H···O bond strength (D···A = 2.79 Å vs. 3.12 Å for 4-nitro derivatives ). Bulky substituents like 4-iodobutoxy disrupt π-stacking, increasing unit cell volume by 15–20% compared to 4-methyl analogs. Computational Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts: H···H (55–60%), C···H (20–25%), and O···H (10–15%) .

Q. What experimental strategies resolve discrepancies in reported hydrogen-bonding patterns across studies?

Contradictions in H-bonding (e.g., absence of O···H interactions in vs. prominent networks in ) arise from crystallization solvents. Polar solvents (DMF/water) promote O···H contacts (3.02 Å), while apolar solvents (toluene) favor C–H···π interactions. Refinement protocols using SHELXL97 with anisotropic displacement parameters and TWIN/BASF corrections improve model accuracy (R1 < 0.05) .

Q. How can computational methods complement experimental data in predicting tautomeric stability?

DFT calculations (B3LYP/6-311++G**) reveal the keto tautomer is 12–15 kcal/mol more stable than enol forms. Natural Bond Orbital (NBO) analysis shows hyperconjugative stabilization of the C=O group (LP(O)→σ*(C–N), ΔE = 45–50 kcal/mol). Molecular electrostatic potential maps correlate with SCXRD-derived hydrogen-bond acceptor sites .

Methodological Tables

Table 1. Crystallographic Data Comparison

| Substituent | Space Group | R1 Factor | H-bond D···A (Å) | Reference |

|---|---|---|---|---|

| 4-methyl | P2₁/n | 0.037 | 2.85–3.12 | |

| 4-iodobutoxy | P\overline{1} | 0.042 | 3.10–3.25 | |

| 4-nitro | C2/c | 0.041 | 2.79–3.05 |

Table 2. Key Bond Lengths (Å) from SCXRD

| Bond | 4-methyl | 4-hydroxy | 4-nitro |

|---|---|---|---|

| C=N | 1.278(2) | 1.281(3) | 1.275(2) |

| N–N | 1.386(2) | 1.382(3) | 1.389(2) |

| C=O | 1.230(2) | 1.228(3) | 1.235(2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.